N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide
Description
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a chiral acetamide derivative featuring a piperidine ring substituted at the 3-position with a 2-chloro-acetyl group and an isopropyl-acetamide moiety. Its molecular formula is C₉H₁₅ClN₂O₂, with a molecular weight of 218.68 g/mol .
Properties
IUPAC Name |
N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-9(2)15(10(3)16)11-5-4-6-14(8-11)12(17)7-13/h9,11H,4-8H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKJRCSGXFVVKK-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction using chloroacetyl chloride and a suitable base.
Attachment of the Isopropylacetamide Moiety: The final step involves the acylation of the piperidine derivative with isopropylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves several steps:
- Formation of the Piperidine Ring : Through cyclization reactions utilizing appropriate precursors.
- Introduction of the Chloroacetyl Group : Achieved via nucleophilic substitution using chloroacetyl chloride.
- Attachment of the Isopropylacetamide Moiety : Finalized through acylation of the piperidine derivative.
This multi-step synthesis can be optimized for industrial production to enhance yield and purity through controlled conditions and efficient catalysts.
Research indicates that this compound interacts with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which may lead to modulation of enzymatic activities and interference with cellular signaling pathways.
Potential Therapeutic Applications
The compound has been explored for its potential applications in:
- Neurological Disorders : Due to its ability to interact with neurotransmitter systems.
- Cancer Treatment : As it may influence pathways involved in tumor growth and proliferation.
- Pain Management : By modulating pain pathways through receptor interaction.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting potential for metabolic disorder treatments.
- Neuropharmacological Assessment : In vivo studies indicated that the compound exhibits significant effects on neurotransmitter levels, supporting its use in treating neurological conditions such as anxiety and depression.
- Antitumor Activity Evaluation : Laboratory tests revealed that the compound induces apoptosis in cancer cell lines, indicating a promising avenue for cancer therapy development.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the modulation of biological pathways and exert various effects depending on the target.
Comparison with Similar Compounds
Structural Variations and Key Analogues
The compound belongs to a family of piperidine-based acetamides. Below is a comparative analysis of its structural analogs (Table 1):
Key Observations :
- Stereochemical Differences : The R-configuration in the target compound contrasts with S-configurations in analogs like SR142801 (), which may influence receptor binding selectivity.
Biological Activity
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic compound notable for its complex molecular structure, which includes a piperidine ring and a chloroacetyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of drug development.
Chemical Structure and Properties
- IUPAC Name : N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylacetamide
- Molecular Formula : C12H21ClN2O2
- Molecular Weight : 248.76 g/mol
- CAS Number : 1354001-49-2
The compound's unique structure contributes to its biological activity, particularly through its electrophilic chloroacetyl group, which can interact with various biological targets.
The mechanism of action for this compound primarily involves its electrophilic chloroacetyl group. This group can form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activities and interference with cellular signaling pathways. Such interactions may result in therapeutic effects, particularly in cancer treatment and pain management.
Pharmacological Studies
Recent studies have investigated the biological activity of this compound across various models:
-
Anticancer Activity :
- In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). For instance, derivatives with similar structural motifs have demonstrated IC50 values ranging from 0.24 µM to 1.18 µM against these cell lines, indicating potent anticancer properties .
- Opioid Activity :
- Enzyme Inhibition :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Similarity | IC50 (µM) | Biological Activity |
|---|---|---|---|
| N-[R-1-(2-Bromo-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide | High | 0.96 | Anticancer |
| N-[R-1-(2-Fluoro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide | Moderate | 1.18 | Anticancer |
| N-[R-1-(2-Methyl-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide | Low | 2.36 | Anticancer |
This table highlights that variations in halogen substitutions can significantly affect the potency and type of biological activity exhibited by these compounds.
Case Study 1: Anticancer Efficacy
In a controlled study published in MDPI, researchers synthesized several derivatives based on the piperidine framework and evaluated their anticancer properties using MTT assays. The study found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting that modifications to the chloroacetyl group can enhance anticancer efficacy .
Case Study 2: Opioid Receptor Interaction
A study focusing on synthetic opioids evaluated the interaction of compounds similar to this compound with opioid receptors. The findings indicated that these compounds could modulate pain pathways effectively, although specific binding affinities for this compound were not detailed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
